(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-[(2-chlorophenyl)methylsulfonyl]-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S2/c21-20-9-5-4-6-15(20)14-27(23,24)22-16-10-11-17(22)13-19(12-16)28(25,26)18-7-2-1-3-8-18/h1-9,16-17,19H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYINOTNPSVWKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane, with the CAS number 1705273-13-7, is a compound of interest due to its potential biological activities, particularly as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This compound belongs to a class of azabicyclic compounds that have shown promise in managing inflammatory responses and pain relief.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 440.0 g/mol. The structural configuration includes a bicyclic framework that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1705273-13-7 |
| Molecular Formula | C20H22ClNO4S2 |
| Molecular Weight | 440.0 g/mol |
The primary biological activity of this compound involves the inhibition of NAAA, an enzyme responsible for the hydrolysis of N-acylethanolamines (NAEs). By inhibiting this enzyme, the compound increases the levels of endogenous palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties.
Inhibition Studies
Research indicates that compounds with a similar azabicyclo[3.2.1]octane core exhibit low nanomolar IC50 values against human NAAA, making them potent candidates for further development in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship (SAR) analysis has been conducted on various derivatives of azabicyclo[3.2.1]octane. The modifications in the sulfonamide groups significantly influence their inhibitory potency against NAAA.
Key Findings from SAR Analysis
- Endo vs Exo Isomers : The endo isomers generally exhibit higher activity compared to their exo counterparts.
- Substituent Effects : The presence and position of substituents on the phenyl rings affect the binding affinity and selectivity towards NAAA.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity and pharmacokinetic properties of this compound:
- In Vitro Studies :
-
In Vivo Efficacy :
- Animal models treated with this compound exhibited reduced inflammatory responses and pain relief, supporting its therapeutic potential in inflammatory diseases.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to achieve high stereochemical purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions (temperature, solvent, catalysts) to preserve stereochemistry. For example:
- Step 1 : Sulfonylation of the azabicyclo framework often employs sulfonyl chlorides under anhydrous conditions with bases like triethylamine to drive the reaction .
- Step 2 : Introduction of the 2-chlorobenzyl group may require Pd-catalyzed cross-coupling or nucleophilic substitution, with DMSO or acetonitrile as solvents .
- Purification : Chromatography (e.g., silica gel or HPLC) is critical to isolate enantiomers and remove diastereomeric impurities .
- Key Table :
| Step | Reaction Type | Conditions (Temp, Solvent) | Catalysts/Reagents | Yield Optimization |
|---|---|---|---|---|
| 1 | Sulfonylation | 0–5°C, DCM | Et₃N, RSO₂Cl | Slow addition of reagents |
| 2 | Alkylation | 80–100°C, DMSO | K₂CO₃, KI | Microwave-assisted heating |
Q. Which analytical techniques are most effective for characterizing stereochemistry and sulfonyl group orientation?
- Methodological Answer :
- NMR Spectroscopy : 2D techniques (COSY, NOESY) resolve stereochemical ambiguity by correlating proton-proton spatial relationships .
- X-ray Crystallography : Resolves absolute configuration and confirms sulfonyl group orientation, as demonstrated for analogous azabicyclo compounds .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities .
Q. What are the common synthetic impurities, and how are they mitigated?
- Methodological Answer :
- Impurities : Unreacted sulfonyl intermediates, diastereomers, or oxidized byproducts .
- Mitigation :
- Use scavenger resins (e.g., trisamine) to trap excess sulfonyl chlorides .
- Optimize reaction stoichiometry and employ chiral stationary phases for HPLC purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across assay systems?
- Methodological Answer : Discrepancies may arise from:
- Purity Variations : Validate compound purity (>98% by HPLC) and confirm stereochemistry via circular dichroism (CD) .
- Assay Conditions : Standardize cell membrane permeability (e.g., use P-glycoprotein inhibitors in cell-based assays) .
- Target Selectivity : Perform competitive binding assays with radiolabeled ligands to rule off-target effects .
Q. What computational strategies model the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes to enzymes/receptors (e.g., acetylcholine esterase) .
- Molecular Dynamics (MD) Simulations : Assess stability of sulfonyl group interactions in explicit solvent models (e.g., TIP3P water) over 100-ns trajectories .
- Free Energy Calculations : Apply MM-GBSA to quantify binding affinity differences between enantiomers .
Q. How do dual sulfonyl groups influence pharmacokinetic properties, and how are these assessed experimentally?
- Methodological Answer :
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell monolayers .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction .
Q. What methodological approaches are used to design analogues for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace 2-chlorobenzyl with fluorophenyl or heterocycles (e.g., triazole) to probe electronic effects .
- Stereochemical Variants : Synthesize (1S,5R) diastereomers via chiral auxiliaries and compare bioactivity .
- Functional Group Additions : Introduce prodrug motifs (e.g., ester linkages) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
